

# Application Notes and Protocols: BAY 1003803 in 3D Human Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1003803 |           |
| Cat. No.:            | B15144598   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **BAY 1003803**, a potent non-steroidal glucocorticoid receptor (GR) agonist, in 3D human skin equivalent models. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for evaluating the anti-inflammatory efficacy and safety of topical **BAY 1003803** formulations.

## **Application Notes**

**BAY 1003803** is a novel clinical candidate developed for the topical treatment of inflammatory skin diseases such as psoriasis and severe atopic dermatitis.[1][2][3][4] Its mechanism of action involves the modulation of the glucocorticoid receptor, a key regulator of inflammatory responses.[1][5][6] Specifically, **BAY 1003803** functions as a selective glucocorticoid receptor agonist (SEGRA), exhibiting strong anti-inflammatory activity.[1] This activity is primarily mediated through the transrepression of pro-inflammatory genes, with less activity on the GR transactivation pathway that is often associated with undesirable side effects.[6]

3D human skin equivalent models, which closely mimic the structure and function of human skin, offer a physiologically relevant in vitro platform for testing the efficacy and safety of topical dermatological drugs like **BAY 1003803**. These models are constructed from human-derived keratinocytes and fibroblasts, forming a stratified epidermis and a dermal component, respectively. They provide a valuable tool for pre-clinical assessment, reducing the reliance on animal testing.



The application of **BAY 1003803** in these models allows for the quantitative analysis of its antiinflammatory effects, including the reduction of pro-inflammatory cytokines and modulation of inflammatory signaling pathways. Furthermore, these models can be used to assess the compound's impact on skin barrier function and potential for irritation.

## Hypothetical Anti-Inflammatory Signaling Pathway of BAY 1003803

The following diagram illustrates the proposed mechanism of action for **BAY 1003803** in downregulating inflammatory responses in skin cells.



Click to download full resolution via product page

Proposed anti-inflammatory signaling pathway of **BAY 1003803**.

## **Experimental Protocols**

This section details the protocols for evaluating the anti-inflammatory effects of a topical **BAY 1003803** formulation using a commercially available full-thickness 3D human skin equivalent model.



### **Experimental Workflow**

The overall experimental workflow is depicted in the following diagram.



Click to download full resolution via product page

Workflow for evaluating **BAY 1003803** in 3D skin models.

#### **Materials**



- Full-thickness 3D human skin equivalent models (e.g., EpiDermFT™, MatTek)
- Assay medium provided by the model manufacturer
- Inflammatory stimuli: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-y)
- BAY 1003803
- Vehicle control (e.g., ointment or cream base)
- Positive control: Clobetasol propionate (0.05%)
- Phosphate-buffered saline (PBS)
- ELISA kits for human IL-6, IL-8, and TNF-α
- Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
- RNA extraction kit and qPCR reagents
- Trans-epithelial electrical resistance (TEER) measurement system

#### **Protocol**

- Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Inflammation Induction:
  - Prepare a cocktail of LPS (1 μg/mL) and IFN-y (10 ng/mL) in the assay medium.
  - Replace the medium of the skin models with the inflammation-inducing medium.
  - Incubate for 24 hours to establish an inflammatory state.
- Topical Treatment Application:
  - Prepare different concentrations of BAY 1003803 (e.g., 0.01%, 0.1%, 1% w/w) in the vehicle base.



- $\circ$  Apply a defined amount (e.g., 10  $\mu$ L) of the vehicle control, **BAY 1003803** formulations, and the positive control to the surface of the inflamed skin models.
- Include a non-inflamed, untreated control group.
- Incubation: Incubate the treated models for 24 to 48 hours at 37°C and 5% CO<sub>2</sub>.
- Endpoint Analysis:
  - Cytokine Analysis:
    - Collect the culture medium from each well.
    - Measure the concentration of IL-6, IL-8, and TNF-α using specific ELISA kits according to the manufacturer's instructions.
  - Histological Analysis:
    - Fix the tissue models in 10% neutral buffered formalin.
    - Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
    - Evaluate for changes in tissue morphology, including epidermal thickness and immune cell infiltration.
  - Gene Expression Analysis:
    - Harvest the tissue models and extract total RNA.
    - Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of pro-inflammatory genes (e.g., IL6, IL8, TNF).
  - Barrier Function Assessment:
    - Measure the TEER of the tissue models before and after treatment to assess the impact on skin barrier integrity.

## **Data Presentation**



The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of BAY 1003803 on Pro-inflammatory Cytokine Secretion

| Treatment Group                   | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
|-----------------------------------|--------------|--------------|---------------|
| Untreated Control                 | 50 ± 8       | 150 ± 25     | 20 ± 5        |
| Inflamed + Vehicle                | 1200 ± 150   | 3500 ± 400   | 800 ± 90      |
| Inflamed + BAY<br>1003803 (0.01%) | 850 ± 110    | 2400 ± 300   | 550 ± 60      |
| Inflamed + BAY<br>1003803 (0.1%)  | 400 ± 50     | 1200 ± 150   | 250 ± 30      |
| Inflamed + BAY<br>1003803 (1%)    | 150 ± 20     | 500 ± 60     | 80 ± 10       |
| Inflamed + Clobetasol (0.05%)     | 120 ± 15     | 450 ± 50     | 70 ± 8        |

Data are presented as mean  $\pm$  standard deviation.

Table 2: Effect of **BAY 1003803** on Pro-inflammatory Gene Expression (Fold Change vs. Untreated Control)

| Treatment Group                  | IL6 Gene<br>Expression | IL8 Gene<br>Expression | TNF Gene<br>Expression |
|----------------------------------|------------------------|------------------------|------------------------|
| Inflamed + Vehicle               | 25.0 ± 3.0             | 22.0 ± 2.5             | 18.0 ± 2.0             |
| Inflamed + BAY<br>1003803 (0.1%) | 8.0 ± 1.0              | 7.5 ± 0.9              | 6.0 ± 0.7              |
| Inflamed + BAY<br>1003803 (1%)   | 2.5 ± 0.4              | 3.0 ± 0.5              | $2.0 \pm 0.3$          |
| Inflamed + Clobetasol (0.05%)    | 2.0 ± 0.3              | 2.5 ± 0.4              | 1.8 ± 0.2              |



Data are presented as mean fold change ± standard deviation.

Table 3: Effect of **BAY 1003803** on Skin Barrier Function (TEER in  $\Omega \cdot \text{cm}^2$ )

| Treatment Group               | Before Treatment | After 24h Treatment |
|-------------------------------|------------------|---------------------|
| Untreated Control             | 1200 ± 100       | 1180 ± 90           |
| Inflamed + Vehicle            | 650 ± 70         | 630 ± 65            |
| Inflamed + BAY 1003803 (1%)   | 660 ± 75         | 950 ± 80            |
| Inflamed + Clobetasol (0.05%) | 640 ± 70         | 980 ± 85            |

Data are presented as mean ± standard deviation.

These application notes provide a framework for the investigation of **BAY 1003803** in 3D human skin equivalent models. The detailed protocols and expected data formats are intended to guide researchers in designing and executing robust pre-clinical studies to evaluate the therapeutic potential of this novel anti-inflammatory compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of the potent non-steroidal glucocorticoid receptor modulator BAY 1003803 as clinical candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY-1003803 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. BAY 1003803 | CymitQuimica [cymitquimica.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]



To cite this document: BenchChem. [Application Notes and Protocols: BAY 1003803 in 3D Human Skin Equivalent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#bay-1003803-application-in-3d-human-skin-equivalent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com